molecular formula C4H10NNaO5P B014620 Fosmidomycin Sodium Salt CAS No. 66508-37-0

Fosmidomycin Sodium Salt

Cat. No.: B014620
CAS No.: 66508-37-0
M. Wt: 206.09 g/mol
InChI Key: UNOCMUZMZPAPAR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Fosmidomycin Sodium Salt plays a crucial role in biochemical reactions. It interacts with the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which is involved in the first step in the nonmevalonate pathway for isoprenoid biosynthesis . This interaction inhibits the function of DXR, thereby affecting the production of isoprenoids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to possess activity against Plasmodium falciparum in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It acts as an inhibitor of DXR, an enzyme involved in the nonmevalonate pathway for isoprenoid biosynthesis . By inhibiting DXR, this compound disrupts the production of isoprenoids, which are essential components of various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been suggested that endogenous oxidative stress is one consequence of exposures to this compound, likely through the temporal depletion of intracellular isoprenoids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to possess activity against Plasmodium falciparum in the mouse model

Metabolic Pathways

This compound is involved in the nonmevalonate pathway for isoprenoid biosynthesis . It interacts with the enzyme DXR, which catalyzes the first committed step in this pathway .

Chemical Reactions Analysis

Fosmidomycin Sodium undergoes various chemical reactions, including:

Scientific Research Applications

Fosmidomycin Sodium has a wide range of scientific research applications:

Properties

CAS No.

66508-37-0

Molecular Formula

C4H10NNaO5P

Molecular Weight

206.09 g/mol

IUPAC Name

sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate

InChI

InChI=1S/C4H10NO5P.Na/c6-4-5(7)2-1-3-11(8,9)10;/h4,7H,1-3H2,(H2,8,9,10);

InChI Key

UNOCMUZMZPAPAR-UHFFFAOYSA-N

SMILES

C(CN(C=O)O)CP(=O)(O)[O-].[Na+]

Canonical SMILES

C(CN(C=O)O)CP(=O)(O)O.[Na]

Appearance

Assay:≥95%A crystalline solid

Key on ui other cas no.

66508-37-0

Related CAS

66508-53-0 (Parent)

Synonyms

3-(N-formyl-N-hydroxy)aminopropylphosphonic acid
fosfidomycin
fosmidomycin
fosmidomycin monoammonium salt
fosmidomycin monopotassium salt
fosmidomycin monosodium salt
fosmidomycin sodium
fosmidomycin sodium salt
FR-31564
phosphonic acid, (3-(formylhydroxyamino)propyl)-, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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